Phenethylferulat

Übersicht

Beschreibung

Phenethyl ferulate is a naturally occurring compound found in various plants, particularly in the traditional Chinese medicinal herb Notopterygii Rhizoma et Radix. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications in managing inflammation-linked diseases .

Wissenschaftliche Forschungsanwendungen

Phenethylferulat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Veresterungen und anderen organischen Reaktionen verwendet.

Biologie: this compound wird auf seine Rolle bei der Modulation entzündungsfördernder Signalwege in Zellen untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung wichtiger entzündungsfördernder Signalwege. Es zielt auf den Kernfaktor Kappa-B (NF-κB), die Proteinkinase B (Akt) und den Mitogen-aktivierten Proteinkinase (MAPK) Signalweg ab. Durch die Hemmung dieser Signalwege reduziert this compound die Produktion von Entzündungsmediatoren wie Prostaglandin E2, Tumornekrosefaktor-Alpha und Interleukinen .

Wirkmechanismus

Target of Action

Phenethyl Ferulate primarily targets cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . These enzymes play crucial roles in the inflammatory response. COX is involved in the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. 5-LOX, on the other hand, is involved in the synthesis of leukotrienes, which are inflammatory mediators .

Mode of Action

Phenethyl Ferulate exhibits inhibitory activity against COX and 5-LOX. It has been found to inhibit these enzymes with IC50 values of 4.35 μM and 5.75 μM, respectively . By inhibiting these enzymes, Phenethyl Ferulate can reduce the production of inflammatory mediators, thereby mitigating inflammation .

Biochemical Pathways

Phenethyl Ferulate affects several biochemical pathways, particularly those involved in inflammation. It inhibits the nuclear factor kappa-B (NF-κB) , Akt , and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . These pathways play key roles in the inflammatory response, and their inhibition can lead to a reduction in inflammation .

Result of Action

Phenethyl Ferulate’s action results in a decrease in the production of inflammatory mediators. It has been shown to inhibit the overproduction of prostaglandin E2 (PGE2), tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6) . Additionally, it suppresses the overproduction of inducible nitric oxide synthase (iNOS) and COX-2 . These effects contribute to its anti-inflammatory properties .

Biochemische Analyse

Biochemical Properties

Phenethyl Ferulate has been shown to interact with various enzymes and proteins. It exhibits inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with IC50 values of 4.35 μM and 5.75 μM, respectively . These enzymes are involved in the production of inflammatory mediators, suggesting that Phenethyl Ferulate may play a role in modulating inflammatory responses .

Cellular Effects

In cellular studies, Phenethyl Ferulate has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the overproduction of prostaglandin E2 (PGE2), tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . These effects suggest that Phenethyl Ferulate can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

Phenethyl Ferulate exerts its effects at the molecular level through various mechanisms. It has been found to suppress the overproduction of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), as well as the phosphorylation of inhibitor of NF-κB kinase α (IκB-α), protein kinase B (Akt), extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38 . These findings suggest that Phenethyl Ferulate can influence gene expression and enzyme activity, contributing to its anti-inflammatory effects .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Phenethylferulat kann durch Veresterung von Ferulasäure mit Phenethylalkohol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder Salzsäure unter Rückflussbedingungen. Das Reaktionsgemisch wird dann durch Umkristallisation oder Chromatographie gereinigt, um reines this compound zu erhalten .

Industrielle Produktionsverfahren: In industrieller Umgebung umfasst die Herstellung von this compound ähnliche Veresterungsprozesse, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Verbindung verbessern. Der Reinigungsprozess kann fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) umfassen, um eine hohe Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phenethylferulat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um this compound-Chinon zu bilden.

Reduktion: Reduktionsreaktionen können this compound in sein entsprechendes Alkoholderivat umwandeln.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Ester-Funktionsgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: this compound-Chinon.

Reduktion: Phenethylalkohol-Derivat.

Substitution: Verschiedene substituierte this compound-Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Phenethylferulat ist einzigartig in seiner dualen Hemmung von Cyclooxygenase (COX) und 5-Lipoxygenase (5-LOX) Enzymen, mit IC50-Werten von 4,35 μM bzw. 5,75 μM . Ähnliche Verbindungen umfassen:

Kaffeesäurephenylester (CAPE): Bekannt für seine entzündungshemmenden und antioxidativen Eigenschaften.

Ethylferulat: Ein weiteres Derivat der Ferulasäure mit ähnlichen entzündungshemmenden Wirkungen.

Resveratrol: Eine polyphenolische Verbindung mit entzündungshemmenden und neuroprotektiven Wirkungen.

This compound zeichnet sich durch seine spezifischen molekularen Zielstrukturen und sein Potenzial für therapeutische Anwendungen bei der Behandlung von Entzündungen verbundenen Krankheiten aus .

Eigenschaften

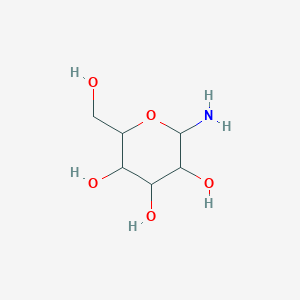

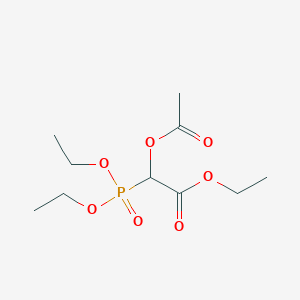

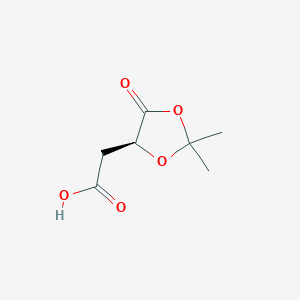

IUPAC Name |

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNYPBIOHVQQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021143 | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-85-3, 132335-98-9 | |

| Record name | Phenylethyl 3-methylcaffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl ferulate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action associated with the biological effects of Phenethyl Ferulate?

A1: Phenethyl Ferulate exhibits its effects through multiple pathways, primarily linked to its antioxidant and anti-inflammatory properties. Research suggests that it can induce oxidative stress, leading to increased levels of reactive oxygen species (ROS) and the activation of the Nrf2 transcription factor. [] This, in turn, upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. [] Additionally, Phenethyl Ferulate has been shown to inhibit pro-inflammatory enzymes such as ornithine decarboxylase (ODC), tyrosine protein kinase (TPK), and lipoxygenase, thereby reducing the production of inflammatory mediators like hydroxyeicosatetraenoic acids (HETEs). []

Q2: What is the role of Phenethyl Ferulate in modulating apoptosis, and how does this relate to its chemopreventive potential?

A2: Studies indicate that Phenethyl Ferulate can promote apoptosis, a process of programmed cell death that helps eliminate damaged or abnormal cells. [] This pro-apoptotic effect has been observed in colon cancer models, where Phenethyl Ferulate increased the apoptotic index in tumors. [] This ability to induce apoptosis is considered a significant contributor to its chemopreventive potential against colon cancer. []

Q3: Does Phenethyl Ferulate interact with any specific molecular targets?

A3: While Phenethyl Ferulate exhibits a range of biological activities, its specific molecular targets remain an active area of research. Some studies suggest that it might interact with and stabilize transthyretin (TTR), a protein implicated in amyloidoses. [] This interaction could potentially inhibit TTR amyloidogenesis, offering a therapeutic avenue for these diseases. []

Q4: What structural features of Phenethyl Ferulate contribute to its biological activity?

A4: Research comparing Phenethyl Ferulate with its derivatives, such as methyl caffeate and other caffeic acid esters, has provided insights into structure-activity relationships. Studies suggest that the presence of the phenethyl group in Phenethyl Ferulate is crucial for its potent inhibitory effects on enzymes like TPK and lipoxygenase. [] Modifications to the caffeic acid moiety, such as in Phenylethyl Dimethylcaffeate, can further enhance its chemopreventive activity against colon cancer. [, ]

Q5: Are there any known sources of Phenethyl Ferulate in nature?

A5: Phenethyl Ferulate has been identified in several plant sources traditionally used in medicine. Notably, it is found in Notopterygium forbesii Boiss, a plant used in traditional Chinese medicine. [, ] Additionally, it is present in propolis, a resinous substance collected by honey bees from various plants, including those belonging to the Eupatorium genus. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)